molecular formula C20H20FN3O3S B2450293 (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1797016-41-1

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B2450293
CAS RN: 1797016-41-1
M. Wt: 401.46
InChI Key: HFRWYODNGMAXDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR, etc.) are also often included .

Scientific Research Applications

Antiproliferative Activity

A related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been synthesized and evaluated for its antiproliferative activity. This evaluation included structural characterization using various spectroscopic techniques and X-ray diffraction studies, revealing a stable molecular structure with specific conformations and intermolecular interactions (Prasad et al., 2018).

Radiosynthesis and In Vivo Evaluation

Research has been conducted on similar compounds for radiosynthesis and in vivo evaluation in animals. For example, [123I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone and its variants were synthesized and radiolabeled for potential use in Single Photon Emission Computerized Tomography (SPECT) imaging, particularly targeting the 5-HT2A receptor in the brain. These studies include in vivo evaluation in mice, indicating potential applications in visualizing specific brain receptors (Blanckaert et al., 2005).

Structural and Biological Activities

Compounds containing the arylthio/sulfinyl/sulfonyl group, similar in structure to the queried compound, have been synthesized and evaluated for their biological activities. Studies include characterizations such as melting point, NMR, FT-IR, and HRMS. Some of these compounds exhibited notable herbicidal and insecticidal activities (Wang et al., 2015).

Potential as Cancer Therapeutic Agents

Another related compound, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was discovered as a p110alpha inhibitor with significant potential as a cancer therapeutic agent. The compound showed potent inhibitory activity and selectivity for p110alpha over other PI3K isoforms, as well as efficacy in suppressing tumor growth in animal models (Hayakawa et al., 2007).

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-14-19(24-11-3-2-4-18(24)22-14)20(25)23-12-9-17(10-13-23)28(26,27)16-7-5-15(21)6-8-16/h2-8,11,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRWYODNGMAXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

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